Dinitramina

Descripción general

Descripción

Dinitramine is a soil-incorporated pre-plant herbicide known for its low aqueous solubility and low volatility. It is primarily used in agriculture to control weeds before they emerge, ensuring better crop yields. The compound is moderately persistent in soils, depending on local conditions, and is not expected to leach into groundwater .

Mecanismo De Acción

Target of Action

Dinitramine, a type of dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth as they form the structural basis for the mitotic spindle during cell division. By acting on these proteins, Dinitramine can effectively inhibit the growth of plants, particularly their shoot and root systems .

Mode of Action

Dinitramine interacts with its target, the tubulin proteins, by binding to them and disrupting their normal function . This interaction leads to a significant decrease in the activity of plasma-membrane-specific enzymes, such as pH 6.5 ATPase and glucan synthetase . The inhibition of these enzymes results in an overall reduction in membrane function through the inactivation of membrane-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by Dinitramine is the process of cell division. By inhibiting the function of tubulin proteins, Dinitramine disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption leads to the inhibition of shoot and root growth in plants .

Result of Action

The action of Dinitramine leads to a decrease in the activity of certain enzymes, resulting in a reduction in membrane function . This effect is temporary, with enzyme activity returning to control levels within 8 hours of treatment with Dinitramine . The overall result is an inhibition of plant growth, particularly in the shoots and roots .

Action Environment

Dinitramine is a soil-incorporated pre-plant herbicide . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soils can vary depending on local conditions . It can enter habitats surrounding croplands through drift, runoff, and/or volatilization .

Aplicaciones Científicas De Investigación

Dinitramine has several applications in scientific research:

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

Dinitramine acts specifically on tubulin proteins, inhibiting the growth of plant shoots and roots . It interacts with these proteins, causing a disruption in the normal biochemical reactions within the plant cells

Cellular Effects

Dinitramine’s impact on cells is primarily through its interaction with tubulin proteins, which play a crucial role in cell division and structure . This interaction can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dinitramine involves its binding to tubulin proteins, inhibiting their normal function This can lead to changes in gene expression and can affect enzyme activity within the cell

Temporal Effects in Laboratory Settings

In laboratory settings, Dinitramine has been observed to have a half-life of 24–39 to 76–98 days in agricultural relevant soils under aerobic conditions at 20 °C . Over time, physical, chemical, or microbiological transformations can occur, with a residual dose remaining in the soil for up to 300–400 days .

Dosage Effects in Animal Models

Acute toxicity varies from slightly to high in terrestrial and aquatic species (i.e., nematodes, earthworms, snails, insects, crustaceans, fish, and mammals) depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .

Metabolic Pathways

It is known that Dinitramine acts on tubulin proteins, which play a crucial role in many cellular processes

Transport and Distribution

Given its interaction with tubulin proteins, it is likely that it may be transported along the cytoskeleton .

Subcellular Localization

Given its interaction with tubulin proteins, it is likely localized to areas of the cell where these proteins are abundant, such as the cytoskeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dinitramine can be synthesized through various methods. One common approach involves the preparation of dinitraminic acid (HN(NO2)2) via ion exchange chromatography. This acid can then react with basic copper(II) carbonate to form copper(II) dinitramide. This intermediate can be further reacted with nitrogen-rich ligands to produce various dinitramine complexes .

Industrial Production Methods: In industrial settings, the preferred method for producing ammonium dinitramide, a related compound, involves the nitro-sulfur mixed acid method This method is favored for its high yield, simplicity, and easy access to raw materialsNanofiltration has been employed to purify the product, achieving high purity and recovery rates .

Análisis De Reacciones Químicas

Types of Reactions: Dinitramine undergoes several types of chemical reactions, including thermal decomposition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Thermal Decomposition: This reaction involves the breakdown of dinitramine at elevated temperatures, producing gases such as ammonia, water, nitrogen, nitric oxide, and nitrogen dioxide.

Oxidation: Dinitramine can be oxidized under specific conditions, leading to the formation of various nitrogen oxides.

Substitution: The compound can undergo substitution reactions with different ligands to form new complexes.

Major Products: The major products formed from these reactions include nitrogen-rich complexes, various nitrogen oxides, and other by-products depending on the reaction conditions .

Comparación Con Compuestos Similares

Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.

Pendimethalin: Known for its use in controlling annual grasses and some broadleaf weeds.

Uniqueness: Dinitramine is unique in its moderate persistence in soils and its specific action on tubulin proteins, making it an effective and relatively safe herbicide for pre-plant applications .

Actividad Biológica

Dinitramine, a dinitroaniline herbicide, exhibits significant biological activity primarily through its effects on microtubule dynamics in various organisms. This article explores the compound's mechanisms of action, its efficacy against specific parasites, and its environmental impacts based on diverse research findings.

Dinitramine functions as a selective herbicide by inhibiting microtubule assembly, which is crucial for cell division and growth in plants and certain protozoan parasites. The compound binds to α-tubulin, disrupting the normal function of microtubules. This inhibition leads to morphological changes and impaired replication in sensitive organisms.

Key Findings on Microtubule Interaction

- Inhibition of Toxoplasma gondii : Dinitramine has demonstrated remarkable efficacy against Toxoplasma gondii, with an IC50 value of 0.045 μM, making it the most potent among tested dinitroanilines . This compound disrupts microtubule integrity, resulting in rounded cell shapes and halted replication.

- Resistance Mechanisms : Studies indicate that mutations in the α-tubulin binding site can confer resistance to dinitroaniline compounds, highlighting the importance of specific amino acid interactions for drug efficacy .

Efficacy Against Pathogens

Dinitramine's biological activity extends beyond herbicidal applications; it also shows promise as an antiparasitic agent.

Table 1: Efficacy of Dinitramine Against Toxoplasma gondii

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Dinitramine | 0.045 | Microtubule disruption |

| Oryzalin | ~0.25 | Microtubule disruption |

| Pendimethalin | ~0.25 | Microtubule disruption |

| Ethalfluralin | ~0.25 | Microtubule disruption |

| GB-ll-5 | 6.7 | Less effective |

Environmental Impact and Toxicity

Dinitramine is primarily used as a pre-plant herbicide for controlling annual grasses and broad-leaved weeds. Its environmental fate is influenced by soil properties and moisture content.

Ecotoxicological Data

- Toxicity to Non-target Species : Dinitramine is moderately toxic to aquatic life, including fish, and has low oral toxicity in mammals . The compound's persistence in soil varies based on local conditions but is generally considered low-risk for groundwater contamination.

Table 2: Summary of Ecotoxicological Properties

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Low |

| Volatility | Low |

| Soil Persistence | Moderately persistent |

| Toxicity to Birds | Moderately toxic |

| Toxicity to Fish | Moderately toxic |

| Oral Mammalian Toxicity | Low |

Case Studies

- Impact on Soybean Root Plasma Membrane : Research indicates that dinitramine treatment results in minimal cell division in the cortical tissues of soybean roots, showcasing its profound biological impact on plant physiology .

- Soil Bioactivity Studies : Experiments assessing the influence of soil organic matter and moisture content revealed that dinitramine’s bioactivity is significantly affected by these factors, emphasizing the need for context-specific evaluations of its use in agriculture .

- Cumulative Risk Assessment : A systematic review highlighted the necessity for evaluating cumulative risks associated with dinitramine alongside other chemicals with dissimilar modes of action, proposing a framework for regulatory assessments .

Propiedades

IUPAC Name |

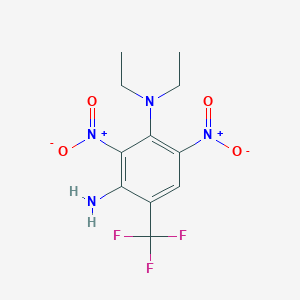

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDYMSKSGFSLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040265 | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cc at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Prevents germination of seeds and inhibits root growth. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

29091-05-2 | |

| Record name | Dinitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitramine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.0-99.0 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary site of action for dinitramine in plants?

A1: Research suggests that dinitramine's initial site of action is the plasma membrane of plant cells [, ].

Q2: How does dinitramine affect the plasma membrane?

A2: Dinitramine disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after dinitramine treatment [, ].

Q3: What are the visible effects of dinitramine on susceptible plant species?

A3: Dinitramine causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].

Q4: Does dinitramine affect microtubules in organisms other than plants?

A4: Yes, dinitramine exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].

Q5: What is the molecular formula and weight of dinitramine?

A5: The molecular formula of dinitramine is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.

Q6: Are there any spectroscopic data available for dinitramine?

A6: While the provided research doesn't explicitly mention specific spectroscopic data for dinitramine, techniques like GLC analysis have been used to quantify dinitramine in soil samples [].

Q7: How does soil organic matter content influence dinitramine activity?

A7: Dinitramine adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].

Q8: Is dinitramine prone to photodecomposition?

A10: Yes, dinitramine is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].

Q9: Which structural features of dinitramine are thought to be important for its activity in Toxoplasma gondii?

A12: The presence of an amine group at the meta position of dinitramine appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].

Q10: How persistent is dinitramine in soil compared to other dinitroaniline herbicides?

A13: Dinitramine is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].

Q11: Have any specific formulations been developed to improve dinitramine's stability or efficacy?

A14: While the provided research doesn't detail specific dinitramine formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].

Q12: What is the environmental fate of dinitramine?

A15: Dinitramine can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].

Q13: Are there any known toxicological concerns associated with dinitramine?

A16: While not extensively covered in the provided research, toxicological data on dinitramine would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].

Q14: What are some potential alternatives to dinitramine for weed control?

A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to dinitramine. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].

Q15: What are some important tools and resources for dinitramine research?

A15: Research on dinitramine leverages a wide range of tools and techniques, including:

- Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying dinitramine and its degradation products in various matrices [, ].

- Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate dinitramine's efficacy and mode of action [, , ].

- Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.